molecular formula C11H11NO6 B8418336 Dimethyl 4-methyl-5-nitrophthalate CAS No. 167992-81-6

Dimethyl 4-methyl-5-nitrophthalate

Cat. No. B8418336
M. Wt: 253.21 g/mol
InChI Key: PMOYSVOHQOQZDJ-UHFFFAOYSA-N
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Patent
US07528167B2

Procedure details

A, B: 4-Methylphthalic anhydride 9a (67.5 mmol, 10.94 g) and concentrated sulfuric acid (10 mL) were placed in a three-necked round-bottomed flask and the mixture was stirred mechanically at 80° C. A mixture of fuming nitric acid (d=1.5, 4.2 mL) and concentrated sulfuric acid (3.0 mL) was added slowly from a dropping funnel at such a rate as to maintain the temperature of the stirred mixture at 100-110° C. Then concentrated nitric acid (d=1.42, 18 mL) was added as rapidly as possible without causing the temperature to rise above 110° C. The reaction mixture was heated at 100° C. for two hours, allowed to stand at room temperature for 16 h and poured into 30 mL of water. The white precipitate was filtered off and the filtrate was extracted with ethyl ether. The organic phase was dried with magnesium sulfate, filtered and concentrated under vacuum. The residual solid (13 g) was dissolved in N,N-dimethylformamide (50 mL) containing potassium carbonate (0.12 mol, 16.9 g). Dimethyl sulfate (0.12 mol, 15.4 g, 11.5 mL) was added and the mixture was stirred magnetically at room temperature for two hours. N,N-dimethylformamide was evaporated under reduced pressure. The residue was dissolved in ethyl acetate and the organic phase was washed with water, brine and dried with magnesium sulfate. The salts were filtered off and the filtrate was concentrated under vacuum. The residue was purified by flash chromatography on type H silica gel using hexane/ethyl acetate (4/1) as eluent to yield 5.26 g (31%) of dimethyl 4-methyl-5-nitrophthalate 9c as a white solid.
Quantity
10.94 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
16.9 g
Type
reactant
Reaction Step Four
Quantity
11.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=O)[C:5]2=[CH:11][CH:12]=1.S(=O)(=O)(O)O.[N+:18]([O-:21])(O)=[O:19].[C:22](=[O:25])([O-:24])[O-].[K+].[K+].S(OC)(O[CH3:32])(=O)=O>O>[CH3:1][C:2]1[CH:3]=[C:4]([C:9]([O:8][CH3:6])=[O:10])[C:5](=[CH:11][C:12]=1[N+:18]([O-:21])=[O:19])[C:22]([O:24][CH3:32])=[O:25] |f:3.4.5|

Inputs

Step One
Name
Quantity
10.94 g
Type
reactant
Smiles
CC=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
18 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
16.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
11.5 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred mechanically at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly from a dropping funnel at such a rate as
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature of the stirred mixture at 100-110° C
CUSTOM
Type
CUSTOM
Details
to rise above 110° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 100° C. for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residual solid (13 g) was dissolved in N,N-dimethylformamide (50 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred magnetically at room temperature for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
N,N-dimethylformamide was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
the organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The salts were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on type H silica gel

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC=1C=C(C(C(=O)OC)=CC1[N+](=O)[O-])C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.26 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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